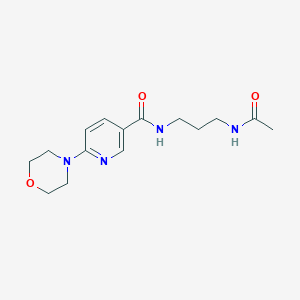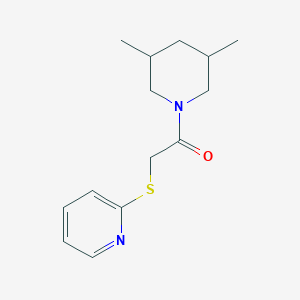![molecular formula C11H20N2O3 B7498308 Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate](/img/structure/B7498308.png)
Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. It has been identified as a potential anticancer drug due to its ability to inhibit ribosomal RNA (rRNA) synthesis, which is essential for cancer cell growth and proliferation.
Mécanisme D'action
Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate targets Pol I transcription, which is responsible for the synthesis of rRNA. By inhibiting Pol I transcription, this compound reduces the production of rRNA, which is required for ribosome biogenesis and protein synthesis. This results in the induction of DNA damage response pathways, leading to cell cycle arrest and apoptosis in cancer cells with high levels of rRNA synthesis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to have other biochemical and physiological effects. This compound has been found to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. It has also been shown to have anti-inflammatory effects in preclinical models of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate is its selectivity for cancer cells with high levels of rRNA synthesis. This allows for targeted therapy with reduced toxicity to normal cells. However, this compound has limitations in terms of its bioavailability and pharmacokinetics, which may affect its efficacy in clinical settings.
Orientations Futures
For Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate research include the development of more potent and selective Pol I inhibitors, as well as the identification of biomarkers to predict response to this compound therapy. Additionally, the combination of this compound with other anticancer drugs, such as DNA-damaging agents, is an area of active research. Finally, the potential use of this compound in other diseases, such as tuberculosis and inflammatory bowel disease, warrants further investigation.
Conclusion:
In conclusion, this compound is a promising anticancer drug that selectively targets Pol I transcription and rRNA synthesis. Its potent antitumor activity and potential use in other diseases make it an area of active research. However, further studies are needed to optimize its efficacy and safety in clinical settings.
Méthodes De Synthèse
The synthesis of Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate involves the reaction of 2-amino-5-methylhexanoic acid with cyclohexyl isocyanate to form 2-[cyclohexylcarbamoyl(methyl)amino]pentanoic acid. The resulting compound is then esterified with methyl chloroacetate to produce this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate has been extensively studied for its potential as an anticancer drug. It has been shown to selectively target cancer cells with high levels of rRNA synthesis, while sparing normal cells with lower levels of rRNA synthesis. This compound has been tested in preclinical models of various cancer types, including breast, ovarian, and pancreatic cancer. In these models, this compound has demonstrated potent antitumor activity, both as a single agent and in combination with other anticancer drugs.
Propriétés
IUPAC Name |
methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-13(8-10(14)16-2)11(15)12-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAKOHHMCHIMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)NC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2-Bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7498238.png)
![[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate](/img/structure/B7498240.png)



![1-methyl-6-oxo-N-[3-(2,2,2-trifluoroethoxy)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7498269.png)
![[4-(3-Aminopyrazine-2-carbonyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7498283.png)
![2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide](/img/structure/B7498284.png)

![N-[[4-(diethylcarbamoyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498296.png)
![6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7498302.png)
![2-(1-adamantyl)-N-[2-oxo-2-[(2-oxo-3H-1,3-benzoxazol-5-yl)amino]ethyl]acetamide](/img/structure/B7498305.png)
![N-[(4-chlorophenyl)methyl]-2-(3-phenylpropylsulfonyl)acetamide](/img/structure/B7498312.png)

